

Technical Support Center: C646 Experiments

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Compound of Interest

Compound Name: C646

Cat. No.: B1668185

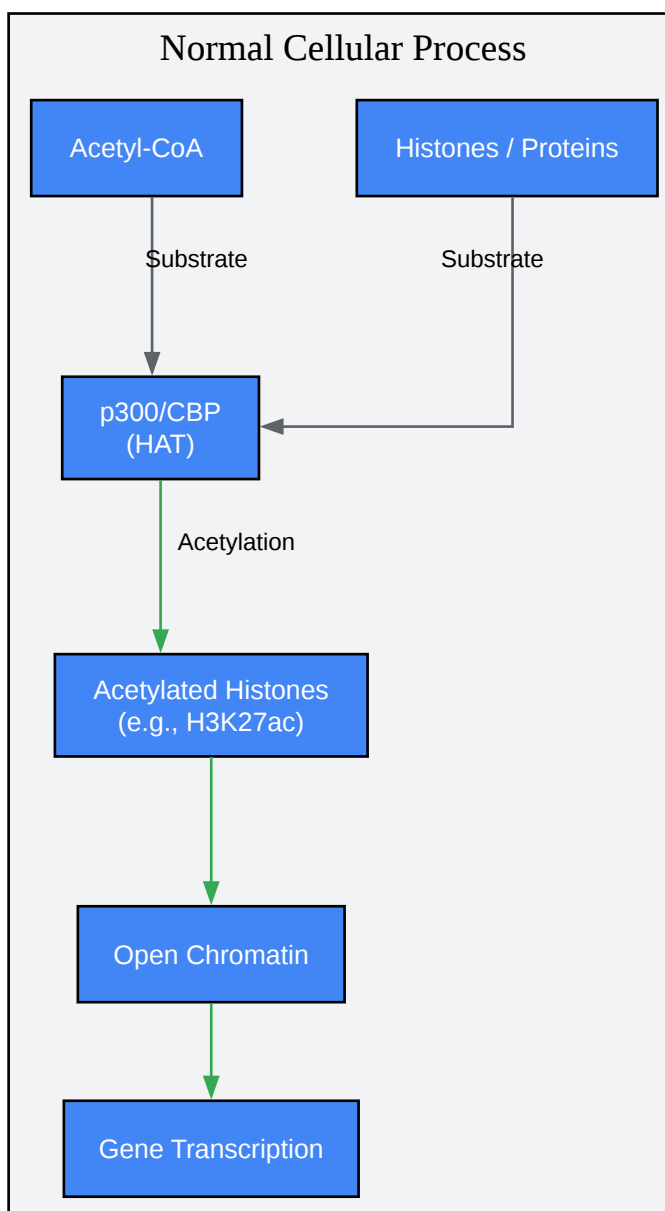
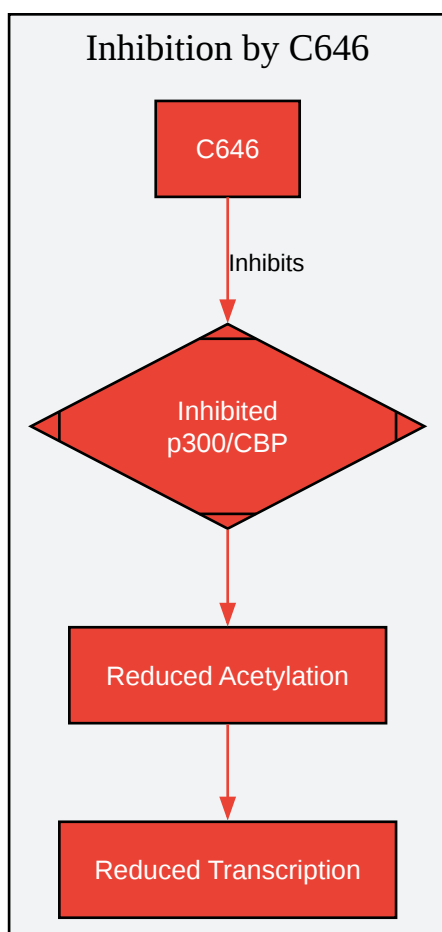
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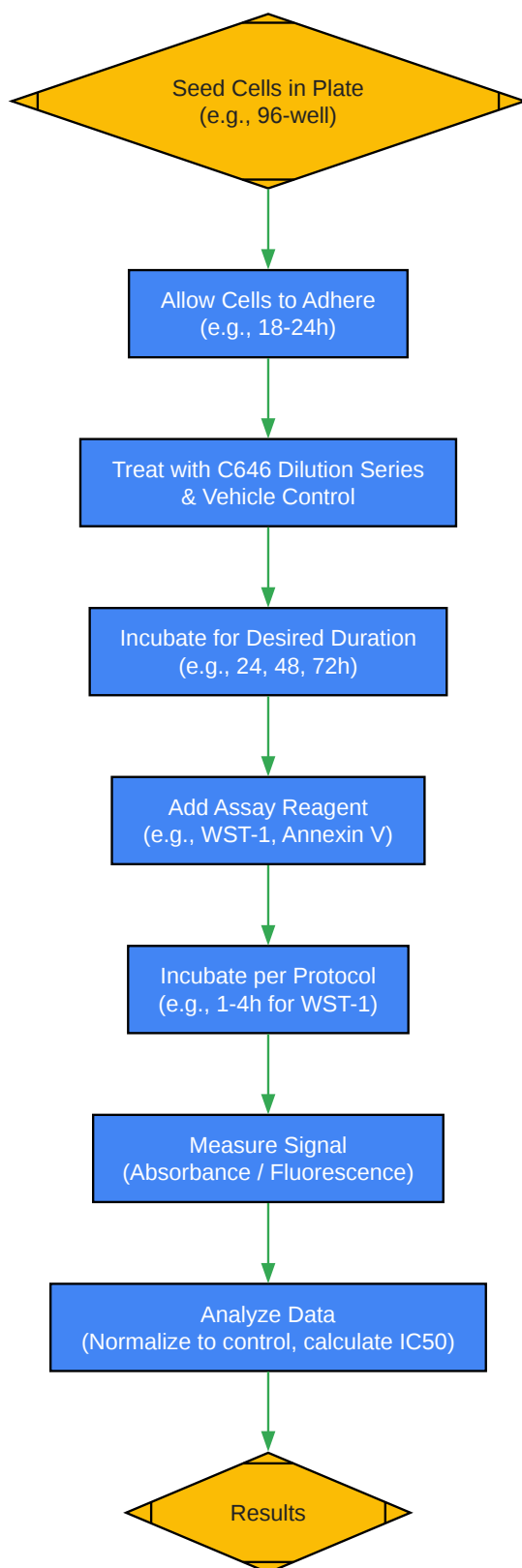
Welcome to the technical support center for **C646**, a selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP. This guide is designed for researchers, scientists, and drug development professionals to help minimize variability and troubleshoot common issues encountered in experiments using **C646**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for C646?

C646 is a potent and selective, competitive inhibitor of the homologous histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2] It binds to the enzyme's active site with a high affinity (K_i of 400 nM for p300), preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates.[3][4] This inhibition leads to a reduction in histone acetylation (e.g., H3K9, H3K18, H3K27), which is generally associated with decreased gene transcription, cell cycle arrest, and induction of apoptosis.[1][3][5]





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References

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